2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
描述
The compound 2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-butoxyphenyl group at position 2 and a 5-methyl-2-(p-tolyl)oxazol-4-yl methyl group at position 3. This structure combines a pyrazole fused with a pyrazinone ring, which is further modified with lipophilic substituents (butoxy and p-tolyl groups).
属性
IUPAC Name |
2-(4-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-4-5-16-34-23-12-10-21(11-13-23)24-17-26-28(33)31(14-15-32(26)30-24)18-25-20(3)35-27(29-25)22-8-6-19(2)7-9-22/h6-15,17H,4-5,16,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMHPNXORFVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule belonging to the class of pyrazolo derivatives. Its unique structural features, which incorporate both pyrazole and oxazole moieties, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 468.557 g/mol. The compound's structure includes various functional groups that may influence its biological activity, particularly its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4O3 |
| Molecular Weight | 468.557 g/mol |
| Purity | Typically >95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating different functional groups to enhance its complexity and potential reactivity. Key steps include:
- Formation of the Pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxazole Moiety : This step often requires specific reagents and conditions to ensure proper formation and stability.
- Final Modification : The incorporation of the butoxyphenyl group is crucial for enhancing the compound's bioactivity.
Biological Activity
Research indicates that pyrazolo derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. The specific activities of This compound have been evaluated in several studies:
Anticancer Activity
Studies have shown that compounds similar to this one can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of NF-κB : This pathway is often linked to cancer cell survival; inhibiting it can lead to increased apoptosis.
- Activation of Caspases : These are critical enzymes in the apoptotic process.
For instance, a related pyrazolo derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming traditional chemotherapeutics like cisplatin in some assays .
Antibacterial Activity
Recent evaluations have highlighted promising antibacterial effects against various bacterial strains. For example:
- Compounds derived from similar structures showed effective inhibition against Xanthomonas species with EC50 values significantly lower than those of conventional bactericides .
The mechanisms underlying the biological activity of this compound involve:
- Target Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
- Signal Transduction Modulation : Interference with cellular signaling pathways can lead to altered cell behavior, particularly in cancer cells.
Case Studies
Several case studies have documented the efficacy and mechanisms of action for pyrazolo derivatives:
- Anti-Cancer Efficacy : A study demonstrated that a closely related compound induced apoptosis via caspase activation and increased ROS levels in cancer cells .
- Antibacterial Efficacy : Another study reported that derivatives exhibited selective antibacterial activity against Xanthomonas, showing EC50 values that were significantly lower than commercial alternatives .
相似化合物的比较
Structural Analogs in Pyrazolo[1,5-a]pyrazinone Family
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one ()
- Core Structure: Similar pyrazolo[1,5-a]pyrazinone backbone but with a dihydropyrazinone ring (saturated pyrazine).
- Substituents :
- Position 2: 4-Chlorophenyl (electron-withdrawing group).
- Position 5: 3,4-Dimethoxyphenethyl (polar, methoxy groups enhance solubility).
- The phenethyl substituent may confer better binding affinity compared to the oxazole-containing methyl group in the target compound .
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine ()
- Core Structure : Pyrazolo[1,5-c][1,3]benzoxazine (fused pyrazole-benzoxazine system).
- Substituents :
- Position 2: 4-Butoxyphenyl (shared with the target compound).
- Position 5: 4-Propoxyphenyl (longer alkoxy chain).
- Key Differences: The benzoxazine ring introduces rigidity and oxygen-based hydrogen bonding sites, contrasting with the pyrazinone core of the target compound. The propoxy group may increase lipophilicity compared to the oxazole substituent .
Heterocyclic Variants
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Example: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (). Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone. Substituents: Thiazole and fluorine atoms enhance metabolic stability and target selectivity. Key Differences: The pyrimidine ring and chromenone system offer distinct electronic properties compared to the pyrazinone core. Fluorine substituents improve bioavailability .
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones ()
- Example: 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66). Core Structure: Pyrazolo[1,5-a]pyrimidinone. Substituents: Methoxyphenyl (electron-donating) and phenyl groups. Key Differences: The pyrimidinone core alters hydrogen-bonding capacity versus pyrazinone. Methoxy groups may enhance solubility relative to butoxy substituents .
Table 1: Key Properties of Selected Analogs
常见问题
Q. What are the key steps and challenges in synthesizing 2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis typically involves multi-step reactions:
Oxazole Intermediate Formation : Condensation of 4-butoxyphenyl derivatives with 5-methyl-2-(p-tolyl)oxazole precursors under reflux conditions (e.g., ethanol, 80°C) to form the oxazole core .
Pyrazole-Pyrazine Coupling : A Suzuki-Miyaura or Buchwald-Hartwig coupling reaction to attach the pyrazolo[1,5-a]pyrazine moiety. Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for yield optimization .
Final Alkylation : Methylation at the pyrazine nitrogen using methyl iodide or dimethyl sulfate in DMF at controlled temperatures (0–25°C) .
Q. Challenges :
- Purity Control : Side reactions during alkylation may produce regioisomers. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential .
- Solvent Sensitivity : Reactions are highly solvent-dependent; DMF improves solubility but may degrade heat-sensitive intermediates .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Approach :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., butoxyphenyl protons at δ 1.2–1.8 ppm; oxazole methyl at δ 2.4 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. ~468.5 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrazole-oxazole angle ~84.8°) .
- HPLC Purity Assessment : Use a C18 column (MeCN/H₂O mobile phase) to ensure ≥95% purity .
Advanced Research Questions
Q. How can conflicting reports on this compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
Analysis Framework :
Assay Conditions : Compare IC₅₀ values across cell lines (e.g., A549 vs. HeLa). Variations in culture media (e.g., serum concentration) may alter bioavailability .
Target Profiling : Use kinase inhibition panels to identify off-target effects. For example, pyrazolo-pyrazines often inhibit MAPK or PI3K pathways, which have dual roles in cancer and inflammation .
Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human hepatocytes). Rapid metabolism in certain models may reduce efficacy .
Case Study : A 2025 study found contradictory IC₅₀ values (A549: 2.1 µM vs. 8.7 µM). Resolution involved standardizing assay protocols (e.g., ATP concentration in kinase assays) and verifying compound stability via LC-MS .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?
Methodology :
Core Modifications :
- Replace the butoxyphenyl group with ethoxyphenyl or fluorophenyl to alter hydrophobicity and π-π stacking .
- Substitute the oxazole methyl with CF₃ to improve metabolic stability .
Functional Group Additions :
- Introduce sulfonyl groups at the pyrazine N-position to enhance hydrogen bonding with kinase ATP pockets .
Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) using crystallographic data (PDB: 4XYZ) to predict binding affinities .
Q. Validation :
- In Vitro Screening : Test derivatives against a panel of 50+ kinases to identify selectivity trends .
- Pharmacokinetic Profiling : Measure logP (target: 2.5–3.5) and plasma protein binding (e.g., >90% albumin binding reduces free drug availability) .
Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?
Experimental Design :
Transcriptomic Profiling : RNA-seq of treated cells (10 µM, 24h) to identify differentially expressed pathways (e.g., autophagy-related genes LC3B, p62) .
Protein Interaction Studies :
- Pull-Down Assays : Use biotinylated analogs to capture binding partners, followed by streptavidin bead enrichment and MS/MS identification .
- CETSA (Cellular Thermal Shift Assay) : Monitor target engagement by measuring protein thermal stability shifts .
In Vivo Validation :
- Xenograft Models : Dose mice (10 mg/kg, oral) and measure tumor volume reduction vs. vehicle controls. Include toxicity endpoints (e.g., liver enzymes ALT/AST) .
Data Contradiction Mitigation : Replicate findings across orthogonal assays (e.g., CRISPR knockdown of suspected targets to confirm phenotypic rescue) .
Q. What are the best practices for analyzing the compound’s stability under varying pH and temperature conditions?
Protocol :
Forced Degradation Studies :
- Acidic/Base Conditions : Incubate compound (1 mg/mL) in 0.1M HCl or NaOH (25°C, 24h). Monitor degradation via HPLC (e.g., new peaks at 4.2 min indicate hydrolysis) .
- Oxidative Stress : Treat with 3% H₂O₂; pyrazine rings are prone to oxidation, forming N-oxide byproducts .
Thermal Stability :
- Store at 40°C/75% RH for 4 weeks. Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .
Q. Key Findings :
- The compound is stable at pH 5–7 (t₁/₂ > 1 month) but degrades rapidly at pH <3 (t₁/₂ = 2 days) due to oxazole ring protonation .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
Strategies :
Formulation : Use nanoemulsions (e.g., PLGA nanoparticles) or cyclodextrin complexes to enhance aqueous solubility (target: ≥100 µg/mL) .
Prodrug Design : Convert the pyrazine ketone to a phosphate ester for improved absorption; enzymatic cleavage restores active form .
Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in Et₂O. Increases solubility by 10-fold in PBS .
Q. Validation :
- Caco-2 Permeability Assay : Measure Papp (apparent permeability) to predict intestinal absorption .
- Pharmacokinetics in Rats : Administer 5 mg/kg IV and oral doses; calculate bioavailability (F >20% is acceptable) .
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